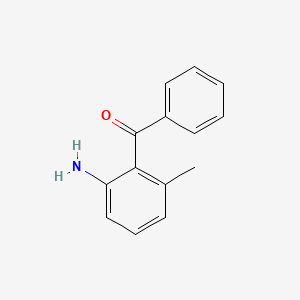

2-Benzoyl-3-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-methylphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-9-12(15)13(10)14(16)11-7-3-2-4-8-11/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUPQLDSYHOFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Benzoyl 3 Methylaniline

Direct Synthesis of 2-Benzoyl-3-methylaniline

The direct construction of the this compound scaffold can be approached through several classic and modern synthetic reactions. These methods focus on efficiently forming the key carbon-carbon bond between the aniline (B41778) and benzoyl moieties.

Amidation and Benzoylation Protocols

The most conventional route to aminobenzophenones, including this compound, involves the Friedel-Crafts acylation or related benzoylation reactions. A primary challenge in the direct benzoylation of anilines is the Lewis basicity of the amino group, which can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution. byjus.com

To circumvent this, a common and effective strategy involves a three-step sequence:

Protection of the Amine: The amino group of the starting material, 3-methylaniline, is first protected, typically through acetylation with acetic anhydride (B1165640) to form an amide (N-(3-methylphenyl)acetamide). academax.comlearncbse.in This protection reduces the basicity of the nitrogen and transforms the group into an ortho-, para-director.

Friedel-Crafts Benzoylation: The protected intermediate undergoes Friedel-Crafts benzoylation with benzoyl chloride in the presence of a Lewis acid catalyst. The benzoyl group is directed to the ortho position relative to the activating N-acetyl group.

Deprotection: The final step is the hydrolysis of the amide group under acidic or basic conditions to reveal the free amine, yielding the target this compound. researchgate.net

An alternative to the classic Schotten-Baumann reaction conditions involves performing the benzoylation in a neat phase (solvent-free) without an alkali. researchgate.net This green chemistry approach can produce high yields of benzoylated amines. For instance, the reaction of 3-methylaniline with benzoyl chloride under these conditions proceeds efficiently. researchgate.net

The following table summarizes the yields for the benzoylation of various substituted anilines under neat conditions, illustrating the general applicability of the method.

| Substrate | Product | Yield (%) | Time (min) |

|---|---|---|---|

| Aniline | Benzanilide (B160483) | 92 | 3 |

| 2-Methylaniline | 2-Methylbenzanilide | 76 | 3 |

| 3-Methylaniline | 3-Methylbenzanilide | 91 | 3 |

| 4-Methylaniline | 4-Methylbenzanilide | 89 | 3 |

| 2-Chloroaniline | 2-Chlorobenzanilide | 95 | 3 |

| 4-Chloroaniline | 4-Chlorobenzanilide | 95 | 3 |

Data adapted from Ghosh and Das, 2010. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy in modern organic synthesis. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

While MCRs are widely used for the synthesis of diverse heterocyclic structures and other complex molecules, a specific, well-established multicomponent reaction for the direct synthesis of this compound is not prominently featured in the literature. The development of such a reaction would likely involve the convergent combination of a 3-methylaniline precursor, a benzoyl synthon, and a third component to facilitate the specific C-C bond formation at the ortho position. For comparison, MCRs like the Kabachnik–Fields reaction are well-known for producing α-aminophosphonates from an amine, an oxo-compound, and a phosphite (B83602) derivative. nih.govresearchgate.net The design of a novel MCR to directly yield 2-aroyl anilines remains a potential area for future synthetic exploration.

Synthesis of Analogues and Derivatives of this compound

Derivatization of the this compound core is crucial for exploring its chemical space and developing analogues with tailored properties. Strategies can target the aromatic rings, the benzylic methyl group, or introduce stereochemistry.

Regioselective Functionalization of Aromatic Rings

Achieving regioselectivity in the functionalization of the two distinct aromatic rings in this compound requires careful consideration of the directing effects of the existing substituents.

The Aniline Ring: This ring is activated by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, which are ortho- and para-directors. Electrophilic aromatic substitution (e.g., halogenation, nitration) would be expected to occur primarily on this ring at positions C-4 and C-6, which are ortho and para to the powerful amino group.

The Benzoyl Ring: This ring is deactivated by the electron-withdrawing ketone group, which is a meta-director. Functionalization of this ring would require harsher conditions and would direct incoming electrophiles to the meta positions (C-3' and C-5').

For non-classical regioselectivity, modern synthetic methods such as directed metalation can be employed. Using potent bases like mixed lithium-magnesium amides (e.g., TMPMgCl·LiCl) allows for the deprotonation of specific C-H bonds, guided by a directing group. nih.govresearchgate.net In principle, the amino or ketone group could act as a directing group to achieve functionalization at positions not accessible through classical electrophilic substitution.

Derivatization at the Methyl Group (Benzylic Position)

The methyl group on the aniline ring is at a benzylic position, making it a prime site for functionalization through radical or oxidative pathways.

Radical Halogenation: Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would selectively introduce a bromine atom to form 2-Benzoyl-3-(bromomethyl)aniline. This brominated intermediate is a versatile synthon for further modifications via nucleophilic substitution. scielo.br

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group. Depending on the reaction conditions, this can yield either the corresponding aldehyde (2-Benzoyl-3-formylaniline) or the carboxylic acid (2-Benzoyl-3-carboxyaniline).

Strategies for Stereoselective Synthesis

The parent molecule this compound is achiral. Stereoselective synthesis becomes relevant when creating derivatives that contain one or more stereocenters. A primary strategy to introduce chirality is through the modification of the prochiral ketone in the benzoyl group.

Asymmetric Reduction of the Ketone: The reduction of the carbonyl group to a hydroxyl group creates a stereocenter. Employing chiral reducing agents or catalysts can achieve this transformation with high enantioselectivity. Examples of such systems include:

Corey-Bakshi-Shibata (CBS) catalysts with borane.

Noyori-type asymmetric hydrogenation using chiral ruthenium-phosphine catalysts.

Transfer hydrogenation with chiral catalysts and a hydrogen source like isopropanol.

The successful application of these methods would yield enantiomerically enriched (R)- or (S)-(2-amino-6-methylphenyl)(phenyl)methanol, providing a platform for the synthesis of more complex, chiral molecules.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound and Its Analogues

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and economically viable production methods. Traditional synthetic routes often involve hazardous reagents, stoichiometric amounts of catalysts that are difficult to recover, and the use of volatile organic solvents, leading to significant waste generation. Modern sustainable approaches focus on minimizing this environmental impact through various strategies, including the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources like microwave irradiation.

Key green chemistry strategies in the synthesis of these compounds include:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste. The focus is on developing highly active and selective catalysts that can be easily separated from the reaction mixture and reused.

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or in greener alternatives like water or deep eutectic solvents, minimizes the environmental footprint associated with solvent production, use, and disposal. rsc.org

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can drastically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.netoatext.com

These principles are being applied to established synthetic methodologies like the Friedel-Crafts acylation and Suzuki-Miyaura coupling to create more sustainable pathways for producing this compound and related aminobenzophenones.

Sustainable Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. However, it traditionally relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate large quantities of hazardous waste. Green approaches to this reaction focus on replacing these homogeneous catalysts with solid acid catalysts that are easily recoverable and reusable.

Heterogeneous Catalysts:

Solid acid catalysts such as zeolites, clays, and metal oxides offer significant advantages in terms of environmental impact and process efficiency. These materials are non-corrosive, easy to handle, and can be separated from the reaction mixture by simple filtration.

One sustainable approach involves the use of zinc oxide (ZnO) nanostructures as a heterogeneous catalyst for the acylation of aromatic compounds. core.ac.ukresearchgate.net This method can be performed under solvent-free conditions, further enhancing its green credentials.

| Catalyst | Acylating Agent | Substrate | Conditions | Yield (%) | Catalyst Reusability |

| Flower-shaped ZnO nanostructures | Acetyl chloride | ar-Himachalene | Solvent-free, Room temp., 1h | >95 | Up to 3 cycles without significant loss of activity |

This data highlights the potential of using recyclable solid catalysts to achieve high yields in Friedel-Crafts acylation while minimizing waste. The solvent-free conditions and ambient temperature operation contribute to a more sustainable process.

Another green alternative is the use of deep eutectic solvents, such as [CholineCl][ZnCl₂]₃, which can act as both the catalyst and the reaction medium. rsc.org This approach eliminates the need for volatile organic solvents and employs a biodegradable and low-cost catalytic system.

| Catalyst/Solvent | Acylating Agent | Substrate | Conditions | Yield (%) | Catalyst Reusability |

| [CholineCl][ZnCl₂]₃ | Acetic anhydride | 2-Methylindole | Microwave, 80°C, 10 min | 95 | Up to 5 cycles without loss of activity |

The use of microwave irradiation in conjunction with a deep eutectic solvent demonstrates a synergistic approach to green synthesis, leading to high yields in remarkably short reaction times.

Green Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of diaryl ketones. Green variations of this reaction focus on the use of highly efficient and recyclable palladium catalysts and the replacement of organic solvents with water.

Recyclable Palladium Catalysts:

The development of palladium catalysts supported on materials like magnetic nanoparticles or polymers allows for easy recovery and reuse of the expensive and toxic heavy metal catalyst. This not only reduces the cost of the synthesis but also minimizes the environmental contamination from palladium leaching.

For instance, a palladium(II) complex with an imidazolium (B1220033) chloride tag has been shown to be an effective and recyclable catalyst for the Suzuki-Miyaura coupling of arylboronic acids and benzoyl chlorides in an aqueous medium. nih.gov

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Catalyst Reusability |

| Imidazolium chloride tagged Pd(II) complex | Phenylboronic acid, Benzoyl chloride | Aqueous acetone | 80°C, 2h | 98 | More than 4 cycles without loss of reactivity |

The ability to perform the reaction in an aqueous solvent system is a significant green advantage, as it avoids the use of flammable and toxic organic solvents.

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis has emerged as a key technology in green chemistry. By directly heating the reaction mixture, microwaves can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. When combined with solvent-free conditions, this approach offers a highly efficient and environmentally friendly synthetic route.

The synthesis of N-aryl amides, which are structurally related to the target molecule, can be efficiently achieved through microwave-assisted, solvent-free methods. For example, the direct synthesis of amides from carboxylic acids and amines can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) under microwave irradiation without the need for a solvent. nih.gov

| Catalyst | Reactants | Conditions | Time | Yield (%) |

| Ceric Ammonium Nitrate (CAN) (2 mol%) | Benzoic acid, p-Toluidine | Microwave, 120-125°C | 30 min | 98 |

| None | Benzoic acid, p-Toluidine | Microwave, 120-125°C | 30 min | 95 |

This data demonstrates that high yields of amides can be obtained rapidly and efficiently without the use of solvents, and in some cases, even without a catalyst, highlighting the power of microwave technology in promoting green chemical transformations.

Similarly, solvent-free N-alkylation of amides with alcohols can be achieved using an iridium catalyst under microwave irradiation, with water being the only byproduct. organic-chemistry.org

| Catalyst | Reactants | Conditions | Time | Yield (%) |

| (Cp*IrCl₂)₂ | Benzamide (B126), Benzyl alcohol | Microwave, 160°C | 3h | 85 |

These examples underscore the broad applicability of microwave-assisted, solvent-free synthesis as a sustainable methodology for reactions relevant to the preparation of this compound and its analogues.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for the chemical compound this compound, also known as (2-amino-3-methylphenyl)(phenyl)methanone (CAS Number: 5054-32-0), is not publicly available. Consequently, the generation of a detailed article on its spectroscopic elucidation, as per the requested outline, cannot be fulfilled at this time.

The required information for a thorough analysis under the specified headings is absent from accessible records. This includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, chemical shift assignments, or data from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for this compound could be located.

Vibrational Spectroscopy: There is a lack of publicly available Fourier-Transform Infrared (FT-IR) and Raman spectra. This prevents an analysis of characteristic functional group vibrations and a conformational analysis for this specific molecule.

Electronic Absorption (UV-Vis) Spectroscopy: No electronic absorption spectra for this compound were found in the searched literature.

While information exists for structurally related isomers, such as 2-amino-4'-methylbenzophenone, this data is not applicable to this compound due to the different substitution pattern on the aniline ring, which would significantly alter the spectroscopic characteristics.

Without primary or validated secondary data sources, a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements cannot be constructed.

Advanced Spectroscopic Elucidation of 2 Benzoyl 3 Methylaniline: Structural and Electronic Insights

Electronic Absorption (UV-Vis) Spectroscopy

Investigation of Electronic Transitions, Conjugation Effects, and Solvent Dependencies

Information regarding the ultraviolet-visible (UV-Vis) absorption spectroscopy of 2-Benzoyl-3-methylaniline is not available in the reviewed literature. Consequently, an analysis of its electronic transitions, such as π → π* and n → π* transitions, could not be performed. The conjugated system formed by the interaction between the benzoyl group's carbonyl and phenyl ring with the methylaniline moiety suggests that the compound would exhibit characteristic absorption bands. However, without experimental data, the specific wavelengths of maximum absorption (λmax) and the effects of solvent polarity (solvatochromism) on these transitions remain undetermined.

High-Resolution Mass Spectrometry

Accurate Mass Determination and Elucidation of Fragmentation Pathways

No experimental high-resolution mass spectrometry (HRMS) data for this compound has been published. While the exact mass can be calculated from its molecular formula (C₁₄H₁₃NO), the characteristic fragmentation pathways, which are determined experimentally, are unknown. A predicted fragmentation pattern would likely involve cleavage at the carbonyl-phenyl bond (yielding a benzoyl cation, m/z 105) and the bond between the carbonyl carbon and the aniline (B41778) ring, as well as other rearrangements. However, without empirical data, a definitive elucidation of its fragmentation pathways is not possible.

X-ray Crystallography: Solid-State Molecular Geometry and Packing

Determination of Precise Bond Lengths, Bond Angles, and Torsion Angles

A crystal structure for this compound has not been reported in crystallographic databases. Therefore, precise, experimentally determined data on its bond lengths, bond angles, and torsion angles are unavailable. This information is crucial for defining the exact three-dimensional geometry of the molecule in the solid state, including the planarity of the aromatic rings and the orientation of the benzoyl group relative to the methylaniline moiety.

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions)

Without a solved crystal structure, an analysis of the intermolecular forces governing the crystal packing of this compound cannot be conducted. The presence of an amine group (N-H) as a hydrogen bond donor and a carbonyl group (C=O) as an acceptor suggests the potential for intermolecular hydrogen bonding. Additionally, the two phenyl rings could engage in π-π stacking interactions. However, the specific nature and geometry of these interactions in the crystal lattice remain uncharacterized.

Computational and Theoretical Investigations of 2 Benzoyl 3 Methylaniline Molecular Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems. DFT calculations for 2-Benzoyl-3-methylaniline are typically performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), in conjunction with various basis sets like 6-311++G(d,p). core.ac.ukbiointerfaceresearch.comnih.gov This level of theory has been shown to provide a reliable balance between computational cost and accuracy for a wide range of organic molecules. scispace.com

The first step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the global minimum on the potential energy surface. arxiv.orgopenreview.net The optimization is performed by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized.

Due to the presence of rotatable single bonds, specifically the C-N bond and the C-C bond connecting the benzoyl group to the aniline (B41778) ring, this compound can exist in multiple conformations. Theoretical studies explore the conformational energy landscape by systematically rotating these bonds and performing geometry optimization for each resulting conformer. scispace.com This allows for the identification of the most stable conformer and the energy barriers between different conformations. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer are then determined. These theoretical values provide a detailed picture of the molecular structure.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.23 |

| C-N | 1.40 | |

| C-C (inter-ring) | 1.50 | |

| Bond Angle (°) | C-C-O | 121.0 |

| C-N-H | 115.0 | |

| C-C-N | 120.5 | |

| Dihedral Angle (°) | C(aniline)-C(benzoyl)-C-N | 45.0 |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental data. core.ac.uk

The results of these calculations are used to simulate the infrared (IR) and Raman spectra of this compound. biointerfaceresearch.com By analyzing the total energy distribution (TED), each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsion of functional groups (e.g., C=O stretch, N-H stretch, aromatic ring vibrations). nih.gov This detailed assignment is invaluable for interpreting experimental IR and Raman spectra and confirming the molecular structure. ias.ac.inias.ac.in

| Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) stretch | 3450 | N-H symmetric stretching |

| ν(C-H) aromatic stretch | 3060 | Aromatic C-H stretching |

| ν(C-H) methyl stretch | 2950 | CH₃ symmetric stretching |

| ν(C=O) stretch | 1685 | Benzoyl C=O stretching |

| δ(N-H) bend | 1610 | N-H in-plane bending |

| ν(C-N) stretch | 1310 | C-N stretching |

DFT calculations provide a wealth of information about the electronic structure of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, polarizability, and kinetic stability. irjweb.comnih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from electronic structure calculations. The MEP map illustrates the charge distribution on the molecular surface, providing a visual guide to the molecule's reactive sites. researchgate.net Different colors on the MEP surface represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the oxygen atom of the carbonyl group and the nitrogen atom are expected to be regions of high electron density.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, is the most common approach for calculating the isotropic magnetic shielding tensors, which are then converted to ¹H and ¹³C chemical shifts. core.ac.uk These calculations are typically performed on the optimized molecular geometry.

The calculated chemical shifts for this compound are referenced against a standard compound, usually tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental NMR data. This computational prediction is a powerful tool for assigning the signals in experimental spectra to specific protons and carbon atoms within the molecule, thereby confirming its structure.

Advanced Quantum Chemical Methods (e.g., Hartree-Fock, MP2, Hybrid Functionals) for Enhanced Accuracy

To enhance the accuracy of theoretical predictions, computational studies may employ more advanced quantum chemical methods. The Hartree-Fock (HF) method, an ab initio approach, provides a foundational starting point but neglects electron correlation. nih.govnih.gov Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-HF method that incorporates electron correlation, often leading to more accurate results for geometries and energies, albeit at a higher computational cost. researchgate.net

Hybrid functionals, such as B3LYP, PBE0, and M06-2X, are a cornerstone of modern computational chemistry. nih.govfz-juelich.de They improve upon standard DFT by incorporating a percentage of exact exchange from Hartree-Fock theory, which helps to mitigate the self-interaction error inherent in many DFT functionals. nih.govgithub.io Comparing the results obtained from different methods (HF, MP2, and various DFT functionals) allows for a comprehensive assessment of the reliability and robustness of the computational predictions for the properties of this compound. core.ac.ukresearchgate.net

Computational Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules - AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density (ρ) to understand chemical bonding and intermolecular interactions. wikipedia.orgamercrystalassn.org QTAIM partitions the molecular space into distinct atomic basins. uni-rostock.de The topology of the electron density is analyzed by locating critical points where the gradient of the density is zero. A bond critical point (BCP) found between two nuclei, connected by a line of maximum electron density called a bond path, is an indicator of a chemical interaction. wiley-vch.demuni.cz The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ), can be used to classify the interaction as either a shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bond) interaction. muni.cz This provides fundamental insight into the nature of the forces holding the molecules together in a condensed phase.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 55.0 |

| C···H / H···C | 25.5 |

| O···H / H···O | 10.2 |

| N···H / H···N | 5.1 |

| Other | 4.2 |

Calculation of Quantum Chemical Descriptors and Reactivity Indices

While general methodologies for calculating such parameters using Density Functional Theory (DFT) and other quantum chemical methods are well-established, and studies on related substituted benzophenones and aniline derivatives exist, specific values for the title compound are not available in the public domain based on the conducted searches. These descriptors, which include properties like HOMO-LUMO energy gap, chemical hardness, chemical potential, and electrophilicity index, are crucial for understanding the kinetic stability and reactivity of a molecule.

The absence of such data for this compound indicates a research gap in the computational characterization of this specific compound. Theoretical studies would be necessary to calculate these parameters, providing valuable insights into its electronic structure and potential reactivity in various chemical reactions. Such investigations would typically involve geometry optimization of the molecular structure followed by frequency calculations to ensure a true energy minimum. Subsequently, various quantum chemical descriptors would be derived from the optimized structure and its molecular orbitals.

Without specific studies on this compound, any discussion on its quantum chemical descriptors and reactivity indices would be purely speculative and fall outside the scope of providing scientifically accurate and source-based information.

Reactivity and Reaction Mechanisms of 2 Benzoyl 3 Methylaniline

Reactions Involving the Amide Nitrogen and Carbonyl Oxygen

The amide group is a stable functional group due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. This resonance reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to amines and ketones, respectively. Consequently, reactions at the amide linkage typically require activation or forcing conditions.

Electrophilic and Nucleophilic Reactivity of the Amide Group

The amide group itself can react with both electrophiles and nucleophiles, although its reactivity is moderate.

Electrophilic Attack: The lone pair of electrons on the amide nitrogen makes it weakly nucleophilic. While it is significantly less basic than a corresponding amine, it can be protonated by strong acids. The carbonyl oxygen is the more basic site and is preferentially protonated, which activates the carbonyl carbon toward nucleophilic attack. Amide activation can also be achieved with potent electrophiles like triflic anhydride (B1165640), which converts the carbonyl oxygen into a good leaving group and generates highly reactive nitrilium ion intermediates.

Nucleophilic Attack: The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. This often leads to nucleophilic acyl substitution.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis to yield 3-methylaniline and benzoic acid. This reaction typically requires heat.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide. This reaction replaces the carbonyl oxygen with two hydrogen atoms, converting the amide into a secondary amine, N-benzyl-3-methylaniline. Milder reducing agents like sodium borohydride are generally ineffective.

Organometallic Reagents: Strong nucleophiles such as organolithium compounds can attack the carbonyl carbon to form ketones after hydrolysis. researchgate.net

Table 1: Summary of Reactions at the Amide Group

| Reaction Type | Reagent(s) | Product(s) | Conditions |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3-Methylaniline + Benzoic Acid | Heat |

| Reduction | 1. LiAlH₄ 2. H₂O | N-Benzyl-3-methylaniline | Anhydrous ether |

| Nucleophilic Acyl Substitution | R-Li, then H₂O | Ketone (after workup) | Anhydrous ether |

Oxidation Reactions of Amide-Containing Arylamines

The amide group is generally robust and resistant to oxidation. However, the C-H bonds alpha to the nitrogen atom can be oxidized under specific conditions. Methodologies utilizing oxoammonium salts as catalysts have been developed for the oxidation of amides to their corresponding imides. chemrxiv.org While the direct oxidation of 2-benzoyl-3-methylaniline is not extensively documented, such transformations are theoretically possible. The presence of the N-benzoyl group significantly decreases the susceptibility of the arylamine moiety to oxidation compared to free aniline (B41778), which is easily oxidized.

Reactivity of the Aromatic Rings

The molecule contains two distinct aromatic rings with different reactivity profiles for electrophilic aromatic substitution (SEAr).

Electrophilic Aromatic Substitution on the Methylaniline Moiety

The methylaniline ring is substituted with two groups: the benzamido group (-NHCOPh) and the methyl group (-CH₃).

Directing Effects: Both substituents are activating and ortho, para-directing for electrophilic aromatic substitution. The benzamido group is a moderately activating ortho, para-director. The methyl group is a weakly activating ortho, para-director.

Positional Selectivity: The directing effects of the two groups are cooperative. The benzamido group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The methyl group at position 3 directs to positions 2, 4, and 6. Therefore, positions 4 and 6 are the most electronically enriched and favored for substitution. Position 2 is sterically hindered by the adjacent bulky benzamido group, making substitution at positions 4 and 6 more likely.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Methylaniline Ring

| Reaction | Reagent(s) | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Benzoyl-3-methyl-4-nitroaniline and 2-Benzoyl-3-methyl-6-nitroaniline |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-Benzoyl-4-bromo-3-methylaniline and 2-Benzoyl-6-bromo-3-methylaniline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(Benzoylamino)-2-methylbenzenesulfonic acid and 2-(Benzoylamino)-4-methylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Substitution at positions 4 and 6 |

Functionalization of the Benzoyl Phenyl Ring

The benzoyl phenyl ring is attached to the electron-withdrawing carbonyl group.

Directing Effects: The carbonyl group is deactivating and a meta-director for electrophilic aromatic substitution.

Reactivity: This ring is significantly less reactive towards electrophiles than the methylaniline ring. Reactions such as nitration, halogenation, or sulfonation require harsher conditions (e.g., higher temperatures, stronger acids) to proceed. Substitution will occur primarily at the meta-positions (3' and 5') relative to the carbonyl group.

Reactivity at the Methyl Group

The methyl group attached to the aniline ring offers another site for chemical modification.

Free-Radical Halogenation: The benzylic hydrogens of the methyl group can be substituted via a free-radical mechanism. Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or peroxide) and light will lead to the formation of 2-benzoyl-3-(bromomethyl)aniline.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution would yield 2-benzoyl-3-aminobenzoic acid. These harsh conditions are necessary to oxidize the alkyl group, and care must be taken to avoid degradation of other parts of the molecule.

Table 3: Reactions at the Methyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), initiator (AIBN/peroxide) | 2-Benzoyl-3-(bromomethyl)aniline |

| Oxidation | KMnO₄ or K₂Cr₂O₇, H⁺, heat | 2-Benzoyl-3-aminobenzoic acid |

Benzylic Functionalization and Radical Reactions

The methyl group at the 3-position of the aniline ring is a benzylic C-H bond, making it susceptible to functionalization through radical pathways. Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical, which can delocalize the unpaired electron into the aromatic ring. khanacademy.org This inherent reactivity allows for selective transformations at the methyl group.

Hydrogen Atom Transfer (HAT): A common strategy to initiate reactions at the benzylic position is through hydrogen atom transfer (HAT). A radical initiator, often generated photochemically or thermally, abstracts a hydrogen atom from the methyl group to form a stabilized 2-benzoyl-3-(aminobenzyl) radical. This intermediate can then participate in various subsequent reactions. For instance, in the presence of a suitable coupling partner, C-C or C-heteroatom bonds can be formed.

Reaction Mechanisms: The general mechanism for benzylic functionalization often follows a radical chain process: nih.gov

Initiation: A radical initiator (e.g., from AIBN or generated via photoredox catalysis) is formed.

Propagation: The initiator abstracts a hydrogen atom from the methyl group of this compound to generate a resonance-stabilized benzyl radical. This radical can then react with another reagent (e.g., an alkene or a halogen source) to form a new bond and another radical species that continues the chain.

Termination: Two radical species combine to end the chain reaction.

Recent advances have utilized dual nickel and photoredox catalysis for the asymmetric acylation and arylation of benzylic C-H bonds in various alkylarenes. nih.govnih.gov A photocatalyst generates a radical (e.g., a bromine radical) that performs the initial benzylic C-H cleavage via HAT. The resulting benzyl radical is then captured by a nickel catalyst to engage in cross-coupling reactions. nih.gov This methodology could potentially be applied to this compound to introduce acyl or aryl groups at the methyl position with high enantioselectivity.

| Alkylarene Substrate | Coupling Partner | Catalytic System | Product Type | Key Feature |

|---|---|---|---|---|

| Ethylbenzene | Aryl Bromide | Ir-photocatalyst / Ni-catalyst | 1,1-Diarylalkane | Enantioselective C-H arylation nih.gov |

| Toluene | Carboxylic Acid | Ir-photocatalyst / Ni-catalyst | α-Aryl Ketone | Asymmetric C-H acylation nih.gov |

| 1-Ethyl-4-isobutylbenzene | Aryl Bromide | Ir-photocatalyst / Ni-catalyst | Arylated Alkane | Chemoselective arylation of the ethyl group nih.gov |

Photoredox Catalysis for Nitrogen-Centered Radical Generation and Reactions

The aniline nitrogen in this compound is a key site for reactivity, particularly for the generation of nitrogen-centered radicals (NCRs) through photoredox catalysis. nih.govnih.govresearchgate.net Visible-light photoredox catalysis offers a mild and efficient method to generate these highly reactive intermediates from various precursors, including anilines and their derivatives. nih.govnih.gov

Mechanism of Generation: The process typically involves a single-electron transfer (SET) event. An excited-state photocatalyst can either oxidize or reduce the aniline derivative.

Oxidative Quenching Cycle: The excited photocatalyst [PC]* is reduced by the aniline nitrogen, which acts as an electron donor. This generates the photocatalyst's reduced form [PC]•− and the aniline radical cation. Subsequent deprotonation yields a neutral nitrogen-centered radical.

Reductive Quenching Cycle: The excited photocatalyst [PC]* is oxidized by an electron acceptor. The resulting highly oxidizing [PC]•+ can then abstract an electron from the aniline substrate to generate the radical cation.

The benzoyl group, being electron-withdrawing, will influence the redox potential of the aniline nitrogen, making it slightly more difficult to oxidize compared to an unsubstituted aniline. However, the core structure of this compound contains a benzophenone (B1666685) moiety, which itself is a well-known photosensitizer capable of promoting radical reactions under visible light. rsc.org This intramolecular sensitizer could potentially facilitate the generation of α-aminoalkyl radicals or nitrogen-centered radicals upon photoirradiation.

Once generated, the nitrogen-centered radical of this compound can undergo several types of transformations:

Intermolecular Additions: The NCR can add to π-systems like alkenes and arenes, enabling the formation of new C-N bonds.

Intramolecular Cyclizations: The radical can attack one of the aromatic rings, leading to the formation of cyclic structures (see section 5.5).

Hydrogen Atom Transfer (HAT): The NCR can abstract a hydrogen atom from a suitable donor, leading to the regeneration of the amine or participating in cascade reactions.

| Precursor Class | N-X Bond Cleaved | Reaction Type | Reference |

|---|---|---|---|

| N-Chlorosulfonamides | N-Cl | Alkene Chloroamination | nih.gov |

| N-Aminopyridinium Salts | N-N | C-H Amination of (Hetero)arenes | nih.gov |

| N-Acyl-N-hydroxyphthalimides | N-O | Decarboxylative Amination | researchgate.net |

| Sulfonamides | N-H | Direct C-H Amination | nih.gov |

Intramolecular Cyclizations and Rearrangement Pathways

The structure of this compound is well-suited for intramolecular reactions, leading to the formation of complex heterocyclic systems. These transformations can be promoted by acid, base, or radical initiators.

Intramolecular Cyclizations:

Radical Cyclization: A nitrogen-centered radical, generated as described in section 5.4, could attack the ortho position of the benzoyl ring in a 6-endo-trig cyclization to form a dihydrophenanthridine-type structure. Alternatively, attack on the aniline ring is also possible. The feasibility of these pathways depends on the specific reaction conditions and the stability of the resulting intermediates.

Electrophilic Cyclization: Under acidic conditions (e.g., Friedel-Crafts acylation conditions), the benzoyl carbonyl can be activated towards nucleophilic attack by the aniline ring. Cyclization could occur at the position ortho to the methyl group, followed by dehydration, to yield an acridine derivative.

Nucleophilic Cyclization: In reactions involving N-alkyne substituted pyrroles, intramolecular cyclization occurs via nucleophilic attack of a heteroatom onto the alkyne, a process that can be influenced by the electronic nature of substituents. beilstein-journals.org Analogous pathways could be envisioned for derivatives of this compound.

Rearrangement Pathways: While classic aniline rearrangements like the Hofmann-Martius rearrangement (migration of an alkyl group) are not directly applicable, related transformations are conceivable.

Fries-type Rearrangement: Although typically involving O-acyl phenols, a photo-Fries or acid-catalyzed Fries-type rearrangement could potentially occur, leading to the migration of the benzoyl group from the nitrogen atom to the carbon skeleton of the aniline ring, likely at the para position to the amino group.

Smiles Rearrangement: A suitably substituted derivative of this compound could undergo an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement.

N-Benzylaniline Formation: Studies on the reaction of anilines with benzyl chloroformate have shown unexpected N-benzylation products, proposed to occur via an imine intermediate and rearrangement. tandfonline.comtandfonline.com While the conditions are different, this highlights the potential for unexpected rearrangements in substituted anilines.

| Reaction Type | Promoter | Potential Product Core Structure | Key Mechanistic Step |

|---|---|---|---|

| Radical Cyclization | Photocatalyst / Light | Dihydrophenanthridine | Intramolecular attack of N-radical on aryl ring |

| Electrophilic Cyclization | Strong Acid (e.g., PPA) | Acridine | Intramolecular Friedel-Crafts acylation |

| Photo-Fries Rearrangement | UV Light | Aminohydroxybenzophenone | Migration of benzoyl group to the aniline ring |

Based on a comprehensive search of available scientific literature, there is no specific research detailing the coordination chemistry or catalytic applications of metal complexes derived solely from the This compound scaffold. The information required to fulfill the detailed sections and subsections of the requested article—including ligand design, synthesis and structural characterization of its metal complexes, and their catalytic roles—is not present in the accessible scientific domain.

Therefore, it is not possible to generate an article that is scientifically accurate and strictly adheres to the provided outline for this specific chemical compound. Research has been published on related structures, such as other benzoyl derivatives or different substituted anilines, but not on the precise "this compound" molecule as a ligand in coordination chemistry.

Applications in Advanced Materials Science and Supramolecular Chemistry

Supramolecular Recognition and Self-Assembly Processes

The non-covalent interactions inherent to the structure of 2-Benzoyl-3-methylaniline are pivotal in directing its self-assembly into ordered supramolecular structures. The specific arrangement of its functional groups allows for a delicate balance of forces that can be harnessed to create predictable and well-defined molecular architectures.

The secondary amine group (-NH-) in this compound serves as a primary hydrogen bond donor, while the carbonyl group (C=O) of the benzoyl moiety acts as a hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of robust intermolecular hydrogen bonds, often resulting in the assembly of molecules into chains or more complex networks. In analogous N-aryl benzamide (B126) structures, such hydrogen bonds are a dominant feature in their crystal packing. For instance, studies on benzanilide (B160483) have shown that molecules are linked into simple chains by N-H···O hydrogen bonds. elsevierpure.comscispace.com The presence of the methyl group in the ortho position of the aniline (B41778) ring in this compound can introduce steric hindrance, potentially influencing the geometry and strength of these hydrogen bonds compared to unsubstituted benzanilides. This steric influence could lead to twisted or helical supramolecular arrangements.

Theoretical analysis of related benzamide derivatives has shown that the amide…amide dimer synthon can form a network of hydrogen bonds. mdpi.com In the case of this compound, the N-H···O hydrogen bond is expected to be a primary organizing motif, as depicted in the hypothetical interaction table below.

| Hypothetical Hydrogen Bond Parameters in Solid-State this compound | |

| Donor-H···Acceptor | N-H···O=C |

| Typical N···O Distance (Å) | 2.8 - 3.2 |

| **Typical N-H···O Angle (°) ** | 150 - 180 |

| Potential Supramolecular Motif | C(4) chain |

This data is illustrative and based on typical values for similar compounds.

The two phenyl rings in this compound provide ample opportunity for aromatic stacking (π-π) interactions, which are crucial in the formation of three-dimensional supramolecular structures. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. The relative orientation of the two rings within a single molecule, which is non-coplanar, will influence how molecules pack together.

Substituents on the aromatic rings can significantly affect the nature and strength of these stacking interactions. nih.gov The methyl group on the aniline ring in this compound, being an electron-donating group, can modulate the electron density of the ring and thereby influence its stacking behavior. Aromatic stacking can occur in several geometries, including face-to-face and edge-to-face arrangements. The interplay between hydrogen bonding and π-π stacking will ultimately determine the final supramolecular architecture. In many organic crystal structures, these interactions work in concert to achieve a densely packed and stable arrangement.

| Potential Aromatic Stacking Interactions in this compound | |

| Interaction Type | π-π stacking |

| Participating Groups | Benzoyl phenyl ring, Methylaniline phenyl ring |

| Expected Geometry | Offset face-to-face, Edge-to-face |

| Typical Centroid-to-Centroid Distance (Å) | 3.3 - 3.8 |

This data is illustrative and based on general principles of aromatic interactions.

Integration as Building Blocks in Functional Materials

The structural and chemical features of this compound make it a candidate for integration into functional materials. The benzophenone (B1666685) core is a well-known photoinitiator used in UV-curing and photopolymerization. chemrxiv.orgscienceopen.comrsc.org By incorporating the this compound moiety into a polymer backbone or as a side group, it may be possible to create photo-responsive or "smart" materials. For example, benzophenone derivatives have been used to create supramolecular gels that act as templates for spatially resolved polymerization. chemrxiv.orgscienceopen.com

Furthermore, the ability to form directed intermolecular interactions makes this compound a potential building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the amine and carbonyl groups could serve as coordination or linkage sites. The benzophenone unit has also been explored in the development of materials for organic light-emitting diodes (OLEDs), acting as hosts for phosphorescent emitters or as part of donor-acceptor structures for thermally activated delayed fluorescence (TADF) emitters. mdpi.comnih.gov The specific substitution pattern of this compound could be used to tune the electronic and photophysical properties of such materials.

Exploration in Crystal Engineering for Designer Solids

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable hydrogen bonding and aromatic stacking capabilities of this compound make it an interesting target for crystal engineering studies. By systematically modifying the substitution pattern on the aromatic rings, it may be possible to control the resulting crystal packing and, consequently, the bulk properties of the material.

The study of polymorphism—the ability of a compound to crystallize in more than one crystal structure—is a key aspect of crystal engineering. Benzanilide itself is known to exhibit polymorphism, with different arrangements of hydrogen-bonded chains. elsevierpure.comscispace.com It is plausible that this compound could also exhibit polymorphic behavior, with each polymorph possessing distinct physical properties such as solubility, melting point, and stability. The competition between different hydrogen bonding motifs and stacking arrangements, influenced by factors such as solvent and crystallization conditions, would govern the formation of different polymorphs. Understanding and controlling these interactions could lead to the rational design of crystalline materials with tailored optical, mechanical, or electronic properties.

Future Research Directions and Unexplored Avenues for 2 Benzoyl 3 Methylaniline Research

Development of Novel and Sustainable Synthetic Methodologies for Complex Derivatives

The development of novel and sustainable synthetic methodologies for producing complex derivatives of 2-Benzoyl-3-methylaniline is a primary area for future investigation. Current synthetic routes may rely on traditional methods that are not always environmentally benign or efficient. Future research should focus on green chemistry principles, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

Exploring biocatalysis and photoredox catalysis could lead to more efficient and selective syntheses. The use of enzymatic transformations, for instance, could provide a highly specific means of functionalizing the this compound core, leading to the creation of chiral derivatives with potential applications in pharmaceuticals and materials science.

Advanced Characterization under Operando Conditions for Mechanistic Elucidation in Catalysis

To fully harness the catalytic potential of this compound-based systems, a deeper understanding of their reaction mechanisms is essential. Advanced characterization techniques performed under operando conditions—that is, while the catalytic reaction is in progress—can provide invaluable insights. Spectroscopic methods such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can be employed to observe the catalyst's structural changes and the formation of reaction intermediates in real-time.

These studies would allow for the direct observation of catalyst-substrate interactions and the identification of rate-determining steps. Such mechanistic elucidation is crucial for the rational design of more efficient and robust catalysts based on the this compound scaffold.

Rational Design of Derivatives for Targeted Chemical and Material Applications

The inherent structural features of this compound, including the benzoyl and methylaniline moieties, offer numerous possibilities for modification. Future research should focus on the rational design of derivatives with tailored properties for specific chemical and material applications. For instance, the introduction of specific functional groups could enhance its utility as a building block in the synthesis of complex organic molecules. cymitquimica.com

Computational modeling and density functional theory (DFT) calculations can be powerful tools in this endeavor. These methods can predict the electronic, optical, and mechanical properties of hypothetical derivatives, guiding synthetic efforts toward compounds with desired functionalities. This approach could lead to the development of novel organic light-emitting diode (OLED) materials, sensors, or functional polymers.

Expanding the Scope of Coordination Chemistry and Materials Applications through Structural Modification

The nitrogen and oxygen atoms in this compound provide potential coordination sites for metal ions, opening up avenues in coordination chemistry and the development of novel materials. Systematic studies on the coordination behavior of this compound and its derivatives with a wide range of metal centers could lead to the discovery of new metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting magnetic, optical, or catalytic properties.

Structural modifications of the ligand, such as the introduction of additional donor atoms or the variation of steric bulk, can be used to fine-tune the properties of the resulting metal complexes. This could lead to the creation of materials with applications in gas storage, separation, and heterogeneous catalysis.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Benzoyl-3-methylaniline be optimized for high purity?

- Methodology :

- Use controlled acylation of 3-methylaniline under inert conditions (e.g., N₂ atmosphere) to minimize oxidation byproducts.

- Purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol, as suggested for structurally similar aromatic amines .

- Monitor reaction progress with TLC or HPLC, ensuring intermediates (e.g., unreacted aniline or benzoyl chloride) are minimized.

- Validate purity via melting point analysis and GC-MS, referencing protocols for brominated aniline derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Analyze and spectra to confirm benzoyl and methyl substituents. Compare chemical shifts with computational predictions (e.g., DFT-derived shifts using hybrid functionals like B3LYP ).

- Mass Spectrometry (MS) : Identify molecular ion peaks and fragmentation patterns, cross-referencing with databases for substituted anilines .

- IR Spectroscopy : Detect characteristic carbonyl (C=O) and amine (N-H) stretches. Computational IR spectra from density-functional theory (DFT) can resolve ambiguities .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy, as demonstrated for aromatic systems .

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., nitration or halogenation outcomes).

- Incorporate solvent effects via polarizable continuum models (PCM) to simulate reaction environments .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

- Methodology :

- Verify experimental conditions (e.g., purity >97% via HPLC, as in brominated aniline syntheses ).

- Test multiple exchange-correlation functionals (e.g., B3LYP vs. PBE0) to assess sensitivity to theoretical approximations .

- Perform error analysis on computational parameters (basis set size, geometry convergence criteria).

- Apply contradiction-resolution frameworks from qualitative research, such as iterative cross-validation between theory and experiment .

Q. What are the steric and electronic effects of the benzoyl and methyl substituents on the compound’s reactivity?

- Methodology :

- Conduct Hammett analysis to quantify substituent effects on reaction rates (e.g., comparing para/meta derivatives).

- Use DFT to map electrostatic potential surfaces, identifying electron-rich/depleted regions influenced by the benzoyl group .

- Compare with structurally analogous compounds (e.g., 3-Bromo-2-methylaniline or N-benzyl derivatives ) to isolate steric contributions.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Store at 0–6°C under inert conditions to prevent degradation, as advised for sensitive aromatic amines .

- Use PPE (gloves, goggles) and work in a fume hood, referencing safety data sheets for benzotriazole-containing anilines .

- Dispose of waste via approved chemical disposal programs, particularly for halogenated or toxic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.